4,5-Dichlorobenzene-1,3-disulfonyl dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

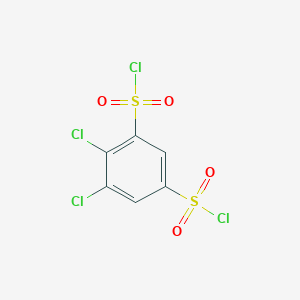

4,5-Dichlorobenzene-1,3-disulfonyl dichloride is a chemical compound with the molecular formula C6H2Cl4O4S2 and a molecular weight of 344.02 g/mol . It is characterized by the presence of two chlorine atoms and two sulfonyl chloride groups attached to a benzene ring. This compound is used primarily in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Dichlorobenzene-1,3-disulfonyl dichloride can be synthesized through the chlorosulfonation of 4,5-dichlorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent and chlorine gas (Cl2) as the chlorinating agent. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete sulfonation and chlorination of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 4,5-dichlorobenzene, chlorosulfonic acid, and chlorine gas into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Hydrolysis: The compound reacts with water to form 4,5-dichlorobenzene-1,3-disulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Conditions: Reactions often require mild to moderate heating to facilitate the substitution process.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

4,5-Dichlorobenzene-1,3-disulfonyl dichloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.

Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.

Wirkmechanismus

The mechanism of action of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzene-1,3-disulfonyl chloride: Similar structure but lacks the chlorine substituents on the benzene ring.

4,5-Dihydroxybenzene-1,3-disulfonyl chloride: Contains hydroxyl groups instead of chlorine atoms.

Uniqueness

4,5-Dichlorobenzene-1,3-disulfonyl dichloride is unique due to the presence of both chlorine atoms and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

4,5-Dichlorobenzene-1,3-disulfonyl dichloride is a sulfonyl chloride compound with significant applications in organic synthesis and biological studies. Its structure includes two sulfonyl chloride groups attached to a dichlorobenzene ring, which enhances its electrophilicity and reactivity towards nucleophiles. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Structure and Reactivity

The chemical formula for this compound is C6H2Cl4O4S2. The sulfonyl chloride groups are highly reactive, making the compound a potent electrophile. The primary reactions involve:

- Substitution Reactions : The sulfonyl chloride groups can react with various nucleophiles such as amines, alcohols, and thiols to produce sulfonamides, sulfonate esters, and sulfonothioates respectively.

- Hydrolysis : In the presence of water, it can hydrolyze to form 4,5-dichlorobenzene-1,3-disulfonic acid.

The mechanism of action primarily involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride groups. This leads to the formation of stable covalent bonds with biomolecules, which can alter their function. The specific biological targets depend on the nucleophile involved in the reaction. For instance:

- Sulfonamides formed from amine reactions may exhibit antimicrobial properties.

- Sulfonate esters can be used in drug delivery systems due to their stability and reactivity under physiological conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound can exhibit antimicrobial activity. For example, sulfonamides derived from this compound have been studied for their effectiveness against various bacterial strains. A notable case study demonstrated that certain derivatives showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) in vitro .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that while some derivatives exhibited cytotoxic effects at high concentrations, they also showed selective toxicity towards cancer cells compared to normal cells .

Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA in vitro | |

| Cytotoxicity | Selective toxicity towards cancer cells | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. Its ability to form stable linkages with various biomolecules makes it valuable for:

- Pharmaceutical Development : Used in the synthesis of new drug candidates.

- Material Science : Employed in creating polymers with tailored properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents from this compound by reacting it with various amines. The resulting sulfonamides were tested against a panel of bacterial strains and showed promising results in inhibiting growth at minimal inhibitory concentrations (MIC) as low as 10 µg/mL .

Case Study 2: Cancer Research

In another investigation, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced selectivity towards cancer cells while minimizing damage to normal cells .

Eigenschaften

IUPAC Name |

4,5-dichlorobenzene-1,3-disulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELKNGSNILXDSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557205 |

Source

|

| Record name | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70269-54-4 |

Source

|

| Record name | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.